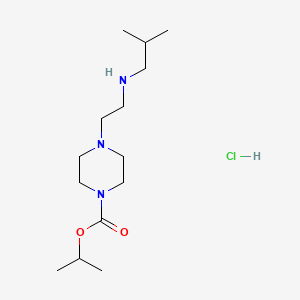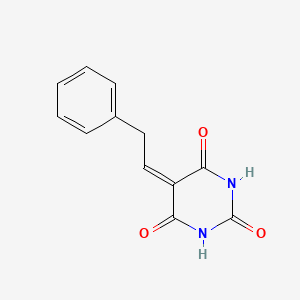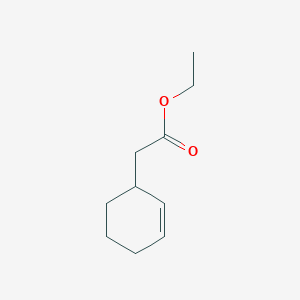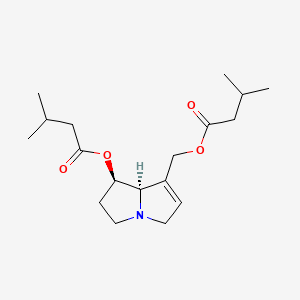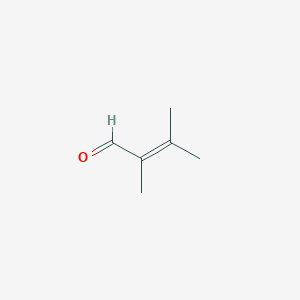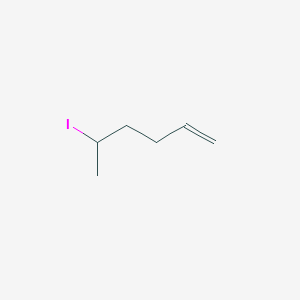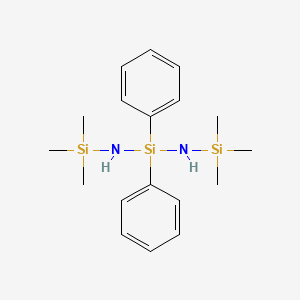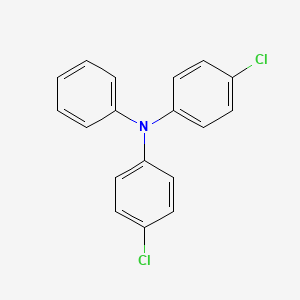
Bromo(triiodo)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo(triiodo)stannane is an organotin compound with the chemical formula SnBrI₃. This compound is part of the broader class of organotin compounds, which are characterized by the presence of tin atoms bonded to organic groups. Organotin compounds have diverse applications in various fields, including organic synthesis, materials science, and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bromo(triiodo)stannane can be synthesized through the reaction of tin (IV) bromide with iodine in the presence of a suitable solvent. The reaction typically proceeds under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction can be represented as:
SnBr4+3I2→SnBrI3+3I2
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps such as purification and crystallization to obtain high-purity this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bromo(triiodo)stannane undergoes several types of chemical reactions, including:
Substitution Reactions: In these reactions, the bromine or iodine atoms in this compound can be replaced by other halogens or functional groups. Common reagents for substitution reactions include halogenating agents and nucleophiles.
Oxidation and Reduction Reactions: this compound can participate in redox reactions, where the tin atom undergoes changes in its oxidation state. These reactions often involve oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride.
Coupling Reactions: this compound can be used in coupling reactions, such as the Stille coupling, to form carbon-carbon bonds. These reactions typically require palladium catalysts and proceed under mild conditions.
Common Reagents and Conditions:
Substitution Reactions: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Oxidation Reactions: Hydrogen peroxide, potassium permanganate
Reduction Reactions: Sodium borohydride, lithium aluminum hydride
Coupling Reactions: Palladium catalysts, organic solvents (e.g., toluene, THF)
Major Products Formed:
Substitution Reactions: Various organotin halides and organotin derivatives
Oxidation and Reduction Reactions: Tin oxides, reduced tin compounds
Coupling Reactions: Coupled organic products with new carbon-carbon bonds
Wissenschaftliche Forschungsanwendungen
Bromo(triiodo)stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology and Medicine: Investigated for potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of bromo(triiodo)stannane involves its ability to participate in various chemical reactions due to the presence of reactive tin-halogen bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In coupling reactions, the tin atom facilitates the formation of new carbon-carbon bonds through a series of oxidative addition, transmetalation, and reductive elimination steps.
Vergleich Mit ähnlichen Verbindungen
Tributyltin Chloride (SnBu₃Cl): Used in similar coupling reactions but has different reactivity and toxicity profiles.
Tetramethyltin (SnMe₄): Another organotin compound with distinct applications in organic synthesis and materials science.
Stannane (SnH₄): A simpler organotin compound used in various chemical reactions but with different properties and reactivity.
Uniqueness of Bromo(triiodo)stannane: this compound is unique due to its specific combination of bromine and iodine atoms bonded to tin. This unique structure imparts distinct reactivity and properties, making it valuable in specialized applications where other organotin compounds may not be suitable.
Eigenschaften
CAS-Nummer |
13569-46-5 |
|---|---|
Molekularformel |
BrI3Sn |
Molekulargewicht |
579.33 g/mol |
IUPAC-Name |
bromo(triiodo)stannane |
InChI |
InChI=1S/BrH.3HI.Sn/h4*1H;/q;;;;+4/p-4 |
InChI-Schlüssel |
ZYLHOGZZRLPOLI-UHFFFAOYSA-J |
Kanonische SMILES |
Br[Sn](I)(I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




